![molecular formula C23H23ClN4O2 B2575839 2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide CAS No. 955544-54-4](/img/structure/B2575839.png)
2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide
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Description
2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have a range of biochemical and physiological effects, and may have applications in the study of various diseases and conditions.
Scientific Research Applications
Synthesis and Evaluation of Derivatives for Anticonvulsant Activities
A series of N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide and substituted-[3-((5-phenyl-1,3,4-oxadiazole-2-yl)imino)indolene-2-one] derivatives were designed, synthesized, and evaluated for anticonvulsant activities using various seizure models. Among them, a compound with significant activity against both maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) screens was identified. In silico molecular docking and pharmacokinetic parameter predictions further supported the drug likeness properties of these compounds (Nath et al., 2021).
Antibacterial Properties of Oxadiazole Derivatives
Oxadiazole derivatives, including those with a structure related to 2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide, were synthesized and evaluated for their antibacterial properties. These compounds showed significant activity against a range of bacterial species, highlighting their potential as antibacterial agents (Ramalingam et al., 2019).
Inhibition of Acetylcholinesterase and Lipoxygenase Enzymes
A series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides were synthesized and showed activity against acetylcholinesterase (AChE), suggesting potential for the treatment of conditions like Alzheimer's disease. These compounds also demonstrated activity against lipoxygenase (LOX) enzymes, indicating anti-inflammatory potential (Rehman et al., 2013).
α-Glucosidase Inhibitory Potential for Diabetes Management
A novel synthetic route to 1,3,4-oxadiazole derivatives with potent α-glucosidase inhibitory potential was developed, showing promise for diabetes management. These compounds were evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, with several showing promising inhibitor activity. Molecular modeling and ADME predictions supported the potential of these compounds as drug leads (Iftikhar et al., 2019).
Anti-inflammatory Activity and Molecular Docking Analysis
The synthesis and evaluation of an indole acetamide derivative demonstrated anti-inflammatory activity through in silico modeling studies targeting cyclooxygenase (COX) domains. Structural characterization and molecular docking analysis provided insights into the interaction mechanisms and potential therapeutic applications of these compounds (Al-Ostoot et al., 2020).
properties
IUPAC Name |
2-[2-(5-butyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[(2-chlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O2/c1-2-3-12-22-26-27-23(30-22)20-13-16-8-5-7-11-19(16)28(20)15-21(29)25-14-17-9-4-6-10-18(17)24/h4-11,13H,2-3,12,14-15H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLFINGBJOZKBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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